

N-dodecyl-pSar25: An In-Depth Technical Guide to its Biodegradability and Biocompatibility

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Compound of Interest

Compound Name: N-dodecyl-pSar25

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Executive Summary

N-dodecyl-polysarcosine-25 (**N-dodecyl-pSar25**) is a novel lipopolymer gaining significant attention as a highly promising alternative to PEGylated lipids in advanced drug delivery systems. Polysarcosine (pSar), a polypeptoid comprised of the endogenous amino acid sarcosine (N-methylated glycine), offers a unique combination of "stealth" properties, excellent water solubility, and inherent biodegradability.^[1] This technical guide provides a comprehensive overview of the biodegradability and biocompatibility of **N-dodecyl-pSar25**, presenting available data, detailed experimental protocols for its assessment, and visual representations of key processes to support researchers and drug development professionals in harnessing its potential. While direct quantitative data for **N-dodecyl-pSar25** is emerging, this guide consolidates current knowledge on polysarcosine-based materials to project its performance and guide future research.

Introduction to N-dodecyl-pSar25

N-dodecyl-pSar25 is an amphiphilic molecule consisting of a hydrophobic N-dodecyl alkyl chain conjugated to a hydrophilic polysarcosine polymer with 25 repeating units. This structure allows it to self-assemble and be incorporated into lipid-based nanocarriers, such as lipid nanoparticles (LNPs) and liposomes, where it forms a protective hydrophilic corona.^[1] This corona minimizes protein adsorption and reduces recognition by the mononuclear phagocyte system, thereby prolonging systemic circulation time.^[1] Unlike polyethylene glycol (PEG),

which can elicit immune responses and is not biodegradable, polysarcosine is derived from an endogenous amino acid, suggesting superior biocompatibility and a lower risk of immunogenicity.[1][2]

Biodegradability of N-dodecyl-pSar25

The inherent biodegradability of polysarcosine is a key advantage over non-degradable polymers like PEG. The peptide bonds in the polysarcosine backbone are susceptible to enzymatic cleavage, leading to its breakdown into smaller, metabolizable fragments.[1]

Mechanism of Biodegradation

The primary mechanism of polysarcosine degradation is enzymatic hydrolysis of its amide linkages. While pure polysarcosine demonstrates some resistance to common proteases, the introduction of other amino acid residues, such as alanine, into the polymer chain has been shown to significantly enhance the rate of degradation by enzymes like porcine pancreatic elastase.[3][4][5][6] It is anticipated that **N-dodecyl-pSar25**, even as a homopolymer of sarcosine, will undergo gradual enzymatic degradation in vivo.

Quantitative Biodegradability Data

Specific quantitative data on the ready biodegradability of **N-dodecyl-pSar25** according to standardized tests like OECD 301F is not yet widely available in the public domain. However, studies on related polysarcosine copolymers provide valuable insights.

Material	Test Method	Degradation	Time Frame	Inoculum/Enzyme	Reference
Poly(alanine-r-sarcosine) (6% Alanine)	SEC after enzymatic hydrolysis	~8% decrease in peak molecular weight	50 days	Porcine Pancreatic Elastase	[5]
Poly(alanine-r-sarcosine) (43% Alanine)	SEC after enzymatic hydrolysis	Complete digestion	50 days	Porcine Pancreatic Elastase	[5]
Various biodegradable plastics (PA4, PHBHHx, PCL, PBSA)	OECD 301F	>60%	28 days	Non-specific bacteria	[7]

Note: Data for **N-dodecyl-pSar25** is not yet published. The table provides data for related polysarcosine copolymers and other biodegradable polymers for context.

Biocompatibility of N-dodecyl-pSar25

Polysarcosine and its derivatives have consistently demonstrated excellent biocompatibility, a critical attribute for materials intended for in vivo applications. This includes low cytotoxicity, minimal immunogenicity, and good hemocompatibility.

Cytotoxicity

In vitro cytotoxicity studies are essential to assess the potential of a biomaterial to cause cell death. The MTT assay is a widely used colorimetric method to evaluate cell viability.

While specific IC50 values for **N-dodecyl-pSar25** are not readily available, studies on various polysarcosine-based materials have shown very low cytotoxicity.

Material	Cell Line	Concentration	Cell Viability	Assay	Reference
Poly(alanine-r-sarcosine)	NIH 3T3	up to 5 mg/mL	>100%	CCK-8	[3] [5]
Polysarcosine-based amphiphiles	HeLa	50 μ M	No toxicity detected	Not specified	[8]
Polysarcosine-based amphiphiles	HeLa	500 μ M (1.2 mg/mL)	Toxic	Not specified	[8]
Other polysarcosine materials	HeLa	up to 3 mg/mL	Non-toxic	Not specified	[8]

Note: The IC50 value, the concentration of a substance that inhibits 50% of cell viability, is a standard measure of cytotoxicity.[\[9\]](#) The lack of significant cell death at high concentrations in the available studies suggests a very high IC50 for polysarcosine-based materials.

Immunogenicity

A significant advantage of polysarcosine over PEG is its markedly lower immunogenicity.[\[1\]](#)[\[2\]](#) PEGylation can lead to the production of anti-PEG antibodies, which can result in accelerated blood clearance (ABC) of the drug carrier upon repeated administration and potential hypersensitivity reactions.[\[2\]](#) Studies have shown that polysarcosine-modified nanoparticles do not elicit a significant immune response and show minimal complement activation.[\[1\]](#)

Hemocompatibility

Hemocompatibility testing evaluates the interaction of a biomaterial with blood components, particularly red blood cells. The hemolysis assay measures the extent of red blood cell lysis caused by the material. While specific hemolysis data for **N-dodecyl-pSar25** is not yet published, the hydrophilic and non-ionic nature of the polysarcosine chain is expected to result in minimal interaction with red blood cell membranes, leading to low hemolytic activity.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biodegradability and biocompatibility of **N-dodecyl-pSar25**, based on standardized protocols.

Biodegradability Assessment: OECD 301F Manometric Respirometry Test

This method determines the ready biodegradability of a substance by measuring oxygen consumption in a closed respirometer.

Principle: A known concentration of the test substance is inoculated in a mineral medium with a microbial inoculum (e.g., activated sludge). The consumption of oxygen by the microorganisms as they biodegrade the substance is measured by the pressure change in the sealed vessel. The evolved carbon dioxide is absorbed by a suitable absorbent (e.g., potassium hydroxide).

Apparatus:

- Respirometer with closed flasks and pressure sensors.
- Thermostatically controlled environment (e.g., incubator).
- Magnetic stirrers.
- CO2 absorbent traps.

Procedure:

- **Preparation of Mineral Medium:** Prepare a mineral medium containing essential salts and trace elements to support microbial growth.
- **Inoculum Preparation:** Use activated sludge from a domestic wastewater treatment plant as the inoculum. The sludge should be fresh and properly aerated.
- **Test Setup:**
 - Add a defined volume of the mineral medium and inoculum to each respirometer flask.

- Add the test substance (**N-dodecyl-pSar25**) to the test flasks at a concentration that yields a theoretical oxygen demand (ThOD) of 50-100 mg/L.
- Include control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).
- Add the CO₂ absorbent to the designated trap in each flask.
- Incubation: Seal the flasks and incubate at a constant temperature (typically $20 \pm 1^{\circ}\text{C}$) in the dark with continuous stirring for 28 days.
- Data Collection: Monitor the oxygen consumption (pressure change) in each flask over the 28-day period.
- Calculation: Calculate the percentage of biodegradation by comparing the oxygen consumed by the test substance to its ThOD.

Biocompatibility Assessment: In Vitro Cytotoxicity - MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

- Cell line (e.g., NIH 3T3, HeLa, or a cell line relevant to the intended application).
- Cell culture medium and supplements.
- 96-well cell culture plates.
- MTT solution (5 mg/mL in PBS).

- Solubilization solution (e.g., DMSO, acidified isopropanol).
- Microplate reader.

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treatment: Remove the culture medium and add fresh medium containing various concentrations of **N-dodecyl-pSar25**. Include untreated control wells.
- Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours.
- Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Biocompatibility Assessment: Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by a material.

Principle: A suspension of RBCs is incubated with the test material. The amount of hemoglobin released into the supernatant due to RBC lysis is measured spectrophotometrically.

Materials:

- Fresh whole blood (e.g., human or rabbit).

- Phosphate-buffered saline (PBS).
- Triton X-100 (positive control).
- Spectrophotometer.

Procedure:

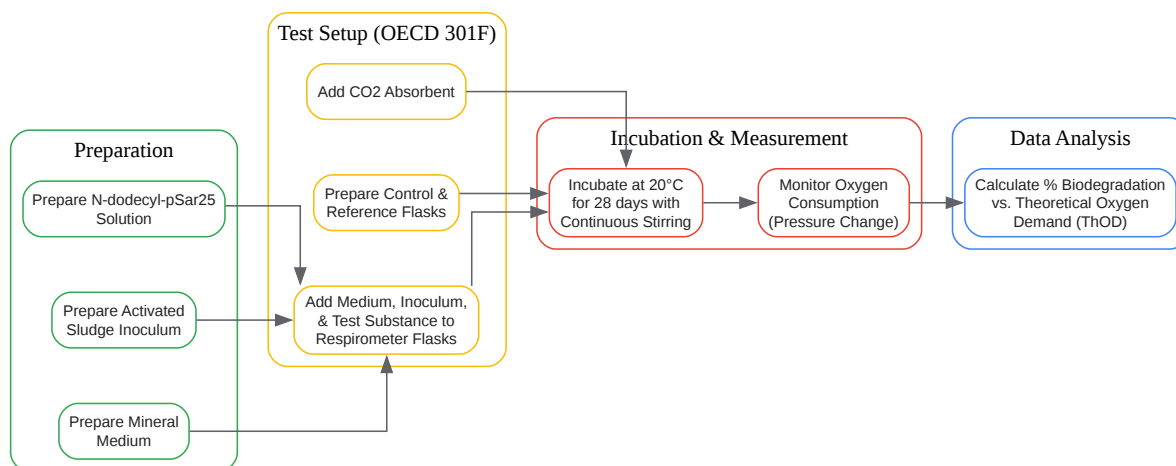
- RBC Preparation: Centrifuge fresh whole blood to pellet the RBCs. Wash the RBCs several times with PBS to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a desired concentration.
- Incubation:
 - Add the RBC suspension to tubes containing various concentrations of **N-dodecyl-pSar25**.
 - Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100 for 100% hemolysis).
 - Incubate the tubes at 37°C for a specified time (e.g., 2 hours) with gentle agitation.
- Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
- Absorbance Measurement: Transfer the supernatant to a new plate or cuvette and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.
- Calculation: Calculate the percentage of hemolysis for each concentration relative to the positive control.

Signaling Pathways and Cellular Uptake

The cellular uptake of lipid-based nanoparticles is a complex process involving various endocytic pathways. While specific studies on **N-dodecyl-pSar25** are limited, it is anticipated that nanoparticles formulated with this lipopolymer will be internalized through mechanisms such as clathrin-mediated and caveolae-mediated endocytosis.^[10] The hydrophilic and flexible nature of the polysarcosine corona is expected to facilitate efficient endocytosis while minimizing non-specific interactions.^[1]

Visualizations

Experimental Workflow Diagrams



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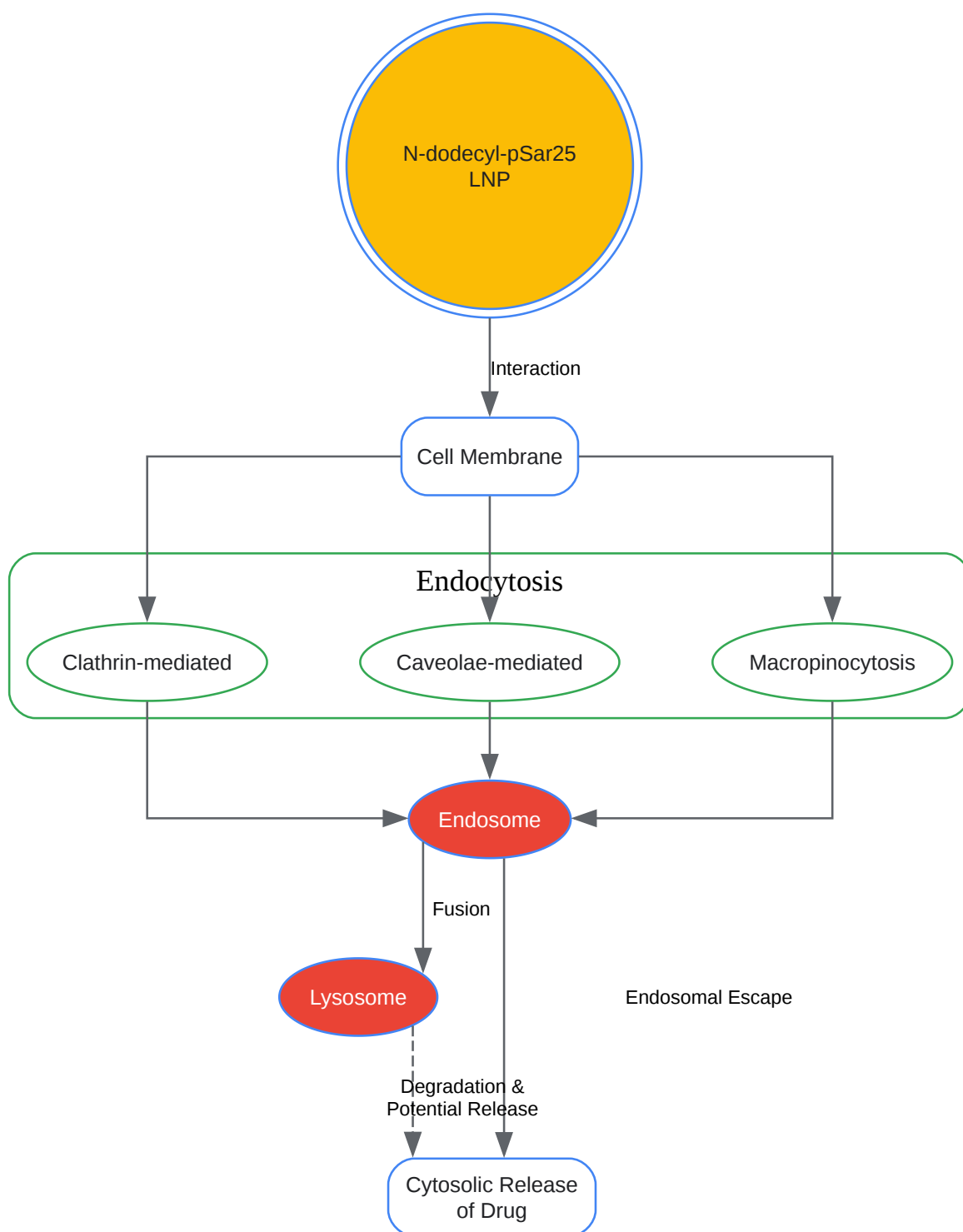
Caption: Workflow for OECD 301F Biodegradability Test.



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Caption: Workflow for In Vitro Biocompatibility Testing.

Cellular Uptake Pathway Diagram



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Caption: Potential Cellular Uptake Pathways of **N-dodecyl-pSar25** LNPs.

Conclusion and Future Perspectives

N-dodecyl-pSar25 represents a significant advancement in the field of drug delivery, offering a biodegradable and highly biocompatible alternative to traditional PEGylated lipids. The inherent properties of the polysarcosine backbone suggest a favorable safety profile, characterized by low cytotoxicity and minimal immunogenicity. While further studies are required to generate specific quantitative data on the biodegradability and hemocompatibility of **N-dodecyl-pSar25**, the existing body of research on polysarcosine-based materials strongly supports its potential for safe and effective in vivo applications. This technical guide provides a foundational resource for researchers to design and execute robust evaluations of **N-dodecyl-pSar25** and to unlock its full potential in the development of next-generation nanomedicines. Future research should focus on conducting standardized biodegradability and a full suite of ISO 10993 biocompatibility tests to further solidify the position of **N-dodecyl-pSar25** as a leading excipient in drug delivery.^{[11][12][13][14]}

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References

- 1. liposomes.bocsci.com [liposomes.bocsci.com]
- 2. Polysarcosine-Functionalized mRNA Lipid Nanoparticles Tailored for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Polysarcosine-Based Lipids: From Lipopolyptoid Micelles to Stealth-Like Lipids in Langmuir Blodgett Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight into mechanisms of cellular uptake of lipid nanoparticles and intracellular release of small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ISO 10993 - Wikipedia [en.wikipedia.org]
- 12. medinstitute.com [medinstitute.com]
- 13. Ensuring Medical Device Safety: The Role of Biocompatibility Testing and ISO 10993 Standards - Vonco [vonco.com]
- 14. ISO 10993: Standards for the biologic evaluation of medical devices [rimsys.io]
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